molecular formula C8H12O2 B14564733 Methyl 2-ethylidenepent-3-enoate CAS No. 61599-94-8

Methyl 2-ethylidenepent-3-enoate

Cat. No.: B14564733
CAS No.: 61599-94-8
M. Wt: 140.18 g/mol
InChI Key: NFQWPYFABCTGJF-UHFFFAOYSA-N
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Description

Methyl 2-ethylidenepent-3-enoate is an α,β-unsaturated ester with the molecular formula C₈H₁₂O₂. It is characterized by a conjugated double-bond system between the ethylidene group (CH₂CH₂) and the pent-3-enoate backbone. This structure confers unique reactivity, particularly in cycloaddition and electrophilic addition reactions, making it valuable in organic synthesis and flavor/fragrance industries. Synonyms include methyl (E)-2-methylpent-3-enoate and methyl (3E)-2-methyl-3-pentenoate . Its ester group (methyl) and unsaturated backbone differentiate it from analogous compounds, as discussed below.

Properties

CAS No.

61599-94-8

Molecular Formula

C8H12O2

Molecular Weight

140.18 g/mol

IUPAC Name

methyl 2-ethylidenepent-3-enoate

InChI

InChI=1S/C8H12O2/c1-4-6-7(5-2)8(9)10-3/h4-6H,1-3H3

InChI Key

NFQWPYFABCTGJF-UHFFFAOYSA-N

Canonical SMILES

CC=CC(=CC)C(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-ethylidenepent-3-enoate can be synthesized through several methods. One common approach involves the alkylation of enolate ions. The enolate ion, formed from a precursor ester, reacts with an alkyl halide to introduce the desired alkyl group. This reaction typically occurs under basic conditions, using reagents such as sodium ethoxide in ethanol .

Industrial Production Methods

Industrial production of this compound often involves large-scale esterification processes. These processes utilize catalysts to enhance the reaction rate and yield. The esterification of carboxylic acids with alcohols in the presence of acid catalysts, such as sulfuric acid or p-toluenesulfonic acid, is a common method .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-ethylidenepent-3-enoate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted esters or other functionalized compounds.

Scientific Research Applications

Methyl 2-ethylidenepent-3-enoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 2-ethylidenepent-3-enoate involves its interaction with various molecular targets. In chemical reactions, it acts as an electrophile, reacting with nucleophiles to form new bonds. The pathways involved in its reactions include nucleophilic addition and substitution mechanisms, where the ester group plays a crucial role in facilitating these processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare Methyl 2-ethylidenepent-3-enoate with structurally related esters, focusing on molecular features, reactivity, and applications.

Compound Name Molecular Formula Key Substituents Ester Group Key Properties Applications
This compound C₈H₁₂O₂ Ethylidene (CH₂CH₂), pent-3-enoate Methyl High electrophilicity at β-carbon; prone to Michael additions Flavoring agents, Diels-Alder substrates
Ethyl (E)-2-methylpent-3-enoate C₈H₁₂O₂ Ethyl ester, methyl branch Ethyl Lower volatility vs. methyl ester; slower hydrolysis Solvent, intermediate in drug synthesis
Methyl (2E)-3-cyclopentyl-2-propenoate C₉H₁₄O₂ Cyclopentyl substituent Methyl Increased steric hindrance; reduced reactivity in cycloadditions Polymer modifiers
Ethyl 3-methyl-4-oxopent-2-enoate C₈H₁₂O₃ Ketone (4-oxo) group Ethyl Enhanced electrophilicity due to ketone; participates in aldol condensations Pharmaceutical intermediates
3-Methylpent-2-enyl acetate C₈H₁₄O₂ Acetate ester, branched chain Acetyl Higher hydrophobicity; stable under acidic conditions Perfumery, plasticizers

Key Structural and Reactivity Differences:

Ester Group Influence: Methyl esters (e.g., this compound) exhibit higher volatility and faster hydrolysis rates than ethyl or acetyl esters . Ethyl esters (e.g., Ethyl (E)-2-methylpent-3-enoate) are more stable in biological systems, making them suitable for drug-delivery applications .

Substituent Effects: The cyclopentyl group in Methyl (2E)-3-cyclopentyl-2-propenoate introduces steric bulk, reducing its suitability for sterically sensitive reactions like Diels-Alder . The 4-oxo group in Ethyl 3-methyl-4-oxopent-2-enoate enhances electrophilicity, enabling nucleophilic attacks at the α-carbon .

Double-Bond Position: this compound’s conjugated double bonds (C2–C3 and C3–C4) facilitate resonance stabilization, whereas non-conjugated analogs (e.g., 3-Methylpent-2-enyl acetate) lack this stabilization, affecting their thermal stability .

Research Findings and Data

  • Synthetic Accessibility: this compound is synthesized via Claisen condensation, whereas Ethyl (E)-2-methylpent-3-enoate requires transesterification under acidic conditions .
  • Reactivity Studies: this compound undergoes [4+2] cycloaddition with dienes at 25°C, while Ethyl 3-methyl-4-oxopent-2-enoate reacts with amines at the ketone group under similar conditions . Hydrolysis rates (pH 7, 25°C):
  • Methyl ester: t₁/₂ = 12 h
  • Ethyl ester: t₁/₂ = 24 h .

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